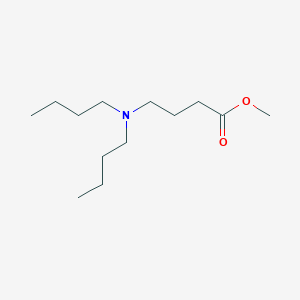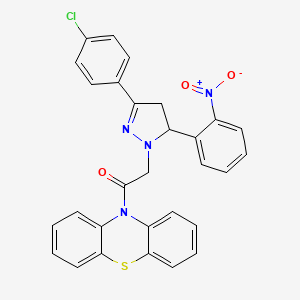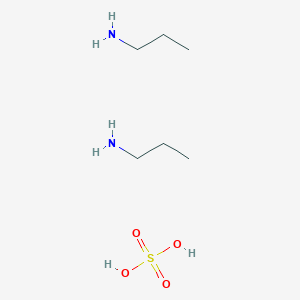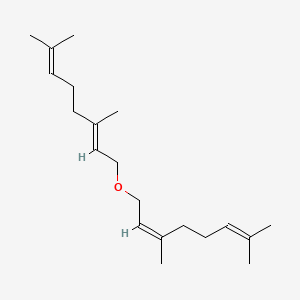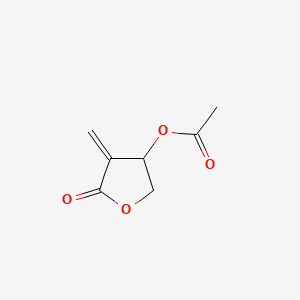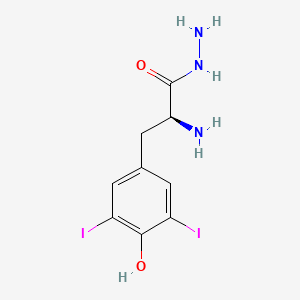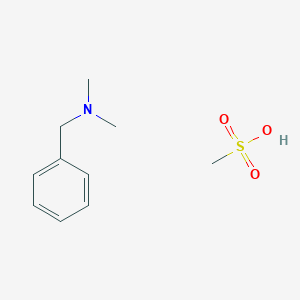
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is a compound that combines an amine and a sulfonic acid The amine component, N,N-dimethyl-1-phenylmethanamine, is a tertiary amine with a phenyl group attached to the nitrogen atom Methanesulfonic acid is a strong acid commonly used as a catalyst in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . Another method involves the three-component coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the Eschweiler-Clarke reaction due to its efficiency and simplicity. Methanesulfonic acid is produced on a large scale through the oxidation of dimethyl sulfide, which is a byproduct of the petrochemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: It can be reduced to form N-methyl-1-phenylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide.
Reduction: N-methyl-1-phenylmethanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Hantzsch dihydropyridine synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Methanesulfonic acid, being a strong acid, can protonate various substrates, facilitating their transformation in organic reactions. The combination of these two components allows for a wide range of chemical transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the methanesulfonic acid component.
N,N-dimethyl-1-phenylethylamine: Similar structure with an ethyl group instead of a methylene group.
N,N-dimethyl-1-naphthylamine: Similar structure with a naphthyl group instead of a phenyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is unique due to the presence of both a tertiary amine and a strong acid in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
73095-53-1 |
|---|---|
Formule moléculaire |
C10H17NO3S |
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N.CH4O3S/c1-10(2)8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
DSEPTYOCUKEWRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


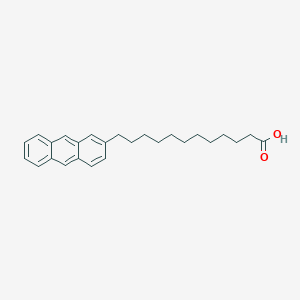
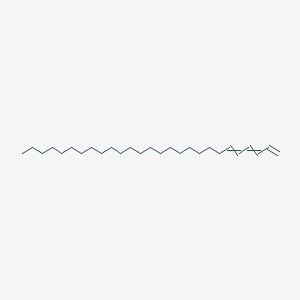
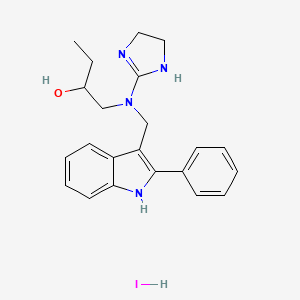
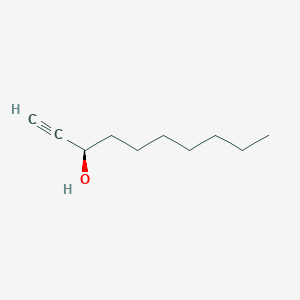

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
